molecular formula C28H26N2O3 B2818010 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 898360-47-9

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2818010
CAS No.: 898360-47-9
M. Wt: 438.527
InChI Key: LLTUBAVUHSOWKQ-UHFFFAOYSA-N
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Description

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic compound featuring a quinoline core structure, which is a scaffold of significant interest in medicinal chemistry research. This compound is supplied strictly for laboratory research purposes and is not for diagnostic, therapeutic, or any human use. Quinoline and dihydroquinolin-4-one derivatives are extensively investigated in scientific literature for their diverse biological potentials. Compounds with this core structure have been studied for various applications, including as potential antimicrobial and anticancer agents . The structural motif of a benzoyl-substituted quinolinone linked to an acetamide group is characteristic of a class of emerging research chemicals. Notably, advanced web-crawling studies have identified over 1,100 synthetic cannabinoids (SCs) discussed in online research forums, with a significant number being previously unknown to official monitoring databases . The specific structural features of this compound suggest it may be of interest for investigations within this category. Synthetic cannabinoids are known to act as cannabimimetic agents, typically functioning as potent agonists of the CB1 receptor, and their study is critical for understanding receptor interactions and public health risks . Researchers can explore this molecule for its binding affinity, functional activity, and potential novel interactions within biological systems.

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-3-19-9-13-21(14-10-19)27(32)24-17-30(25-8-6-5-7-23(25)28(24)33)18-26(31)29-22-15-11-20(4-2)12-16-22/h5-17H,3-4,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTUBAVUHSOWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of a quinoline derivative with 4-ethylbenzoyl chloride, followed by the introduction of the acetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N-(4-Oxo-1,4-dihydroquinolin-2-yl)alkylamides ()

These compounds, such as N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h), feature long alkyl chains (C14–C16) at position 2. Unlike the target compound, they lack the 4-ethylbenzoyl group and exhibit higher melting points (>250°C) due to stronger van der Waals interactions from long alkyl chains .

2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide ()

This analog introduces a fused dioxane ring to the quinoline core and substitutes the 4-ethyl group with a 4-ethoxybenzoyl moiety.

2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide ()

Replacing the 4-ethylbenzoyl group with a benzenesulfonyl group introduces strong electron-withdrawing effects, which may reduce metabolic stability. The 4-chlorophenyl acetamide substituent further increases electronegativity, contrasting with the ethylphenyl group in the target compound .

Physicochemical Properties

Compound Molecular Weight Melting Point Key Substituents
Target Compound ~471.5 g/mol Not reported 4-Ethylbenzoyl, N-(4-ethylphenyl)acetamide
N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) ~427.6 g/mol >250°C C14 alkyl chain
2-[8-(4-Ethoxybenzoyl)-dioxinoquinolin-6-yl]-N-(4-methoxyphenyl)acetamide ~532.6 g/mol Not reported Dioxane ring, 4-ethoxybenzoyl
Benzenesulfonyl-6-ethylquinolinone analog ~483.0 g/mol Not reported Benzenesulfonyl, 4-chlorophenyl

Key Observations :

  • Long alkyl chains (e.g., C14 in 3h) significantly increase melting points compared to aromatic substituents .
  • Electron-withdrawing groups (e.g., sulfonyl in ) reduce solubility in polar solvents .

Antimicrobial and Anticancer Potential

  • Naphthyridine-based analogs (e.g., goxalapladib in ) with trifluoromethyl and piperidinyl groups demonstrate anti-atherosclerosis activity, suggesting that bulky aromatic substituents enhance target specificity .
  • Thiazolidine-linked acetamides () exhibit in vitro anticancer activity, emphasizing the role of the acetamide group in cellular uptake .

Biological Activity

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide, also known as C647-0594, is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits a complex structure characterized by a quinoline core, an acetamide group, and various substituents that contribute to its potential biological activities. The exploration of its biological activity is essential for understanding its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C29H28N2O3C_{29}H_{28}N_{2}O_{3}, with a molecular weight of approximately 460.54 g/mol. The structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES : CCc(cc1)ccc1C(C1=CN(CC(Nc2ccc(C(C)C)cc2)=O)c(cccc2)c2C1=O)=O
  • InChI Key : MDL Number (MFCD)

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities such as:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties against various bacterial and fungal strains. The presence of the 4-ethylbenzoyl moiety may enhance these effects by improving the compound's interaction with microbial targets.
  • Anticancer Properties : Quinoline compounds have been investigated for their potential anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Research Findings

A review of relevant literature reveals various studies focusing on the biological activities of similar compounds. Here are some key findings:

StudyFindings
Antimicrobial Activity Study Found that quinoline derivatives exhibited activity against Staphylococcus aureus and Candida albicans, with a notable minimum inhibitory concentration (MIC) for the compound .
Anticancer Research Demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity. Mechanistic studies revealed involvement of caspase activation pathways.
Anti-inflammatory Assessment Showed significant reduction in nitric oxide production in RAW 264.7 macrophages, suggesting potential for use in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Target Interaction : The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
  • Signal Transduction Pathways : Inhibition or activation of certain signaling pathways involved in cell proliferation and apoptosis can contribute to its anticancer effects.
  • Reactive Oxygen Species (ROS) : The generation of ROS might play a role in inducing oxidative stress within target cells, leading to apoptosis.

Q & A

Q. What collaborative frameworks are recommended for studying the compound’s applications in material science or industrial catalysis?

  • Methodology :
  • Partner with material scientists to test its utility as a ligand in catalytic asymmetric synthesis (e.g., Pd-catalyzed cross-couplings).
  • Explore its use in metal-organic frameworks (MOFs) by analyzing coordination chemistry via X-ray crystallography .
  • Publish datasets in open-access repositories (e.g., PubChem, Zenodo) to facilitate interdisciplinary collaboration .

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